Molecular Weight: A Decisive Factor in Drug Design and Synthesis
The molecular weight of 4-Aminophenyl 4-amino-2-hydroxybenzoate (244.25 g/mol) exceeds that of the common PAS prodrug Fenamisal (Phenyl 4-aminosalicylate, 229.23 g/mol) by 15.02 g/mol, due to the additional aniline substituent. This quantitative difference immediately alters key pharmacokinetic parameters and synthetic requirements compared to the simpler phenyl ester [REFS-1, REFS-2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 244.25 g/mol |
| Comparator Or Baseline | 229.23 g/mol (Fenamisal/Phenyl 4-aminosalicylate, CAS 133-11-9) |
| Quantified Difference | 15.02 g/mol higher than fenamisal; 91.19 g/mol higher than the parent acid PAS (153.14 g/mol) |
| Conditions | Computed from standard atomic weights (PubChem release 2025.09.15 and Molbase catalog data). |
Why This Matters
A higher molecular weight directly impacts molar dosing, diffusion rates, and synthetic yield calculations. For drug design, it moves the compound further from the rule-of-five ‘golden triangle’ for oral bioavailability, a critical selection factor when choosing a prodrug scaffold over fenamisal.
- [1] PubChem. Compound Summary for CID 8609, Phenyl 4-aminosalicylate. Computed Molecular Weight. Accessed May 12, 2026. View Source
